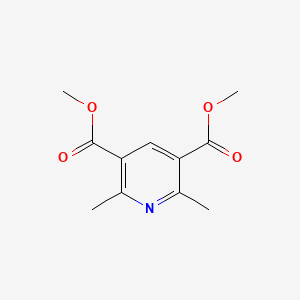

Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Description

Historical Context and Evolution of Pyridine (B92270) and Dihydropyridine (B1217469) Chemistry

The story of pyridine chemistry begins in the 19th century. Pyridine was first discovered by the Scottish chemist Thomas Anderson in 1846 from bone oil and later from coal tar. researchgate.netnih.gov Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, was proposed by Wilhelm Körner (1869) and James Dewar (1871) and later confirmed experimentally. nih.govwikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.org

A pivotal moment in the synthesis of pyridine derivatives came in 1881, when German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that produced 1,4-dihydropyridines (DHPs), which are often referred to as "Hantzsch esters". acs.orgwikipedia.orgbritannica.com This reaction, now known as the Hantzsch pyridine synthesis, typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgtandfonline.com The initial dihydropyridine products can then be oxidized to form the corresponding aromatic pyridine ring, a process driven by the stability gained through aromatization. acs.orgwikipedia.org

The Hantzsch synthesis proved to be remarkably versatile and reliable, allowing for the straightforward preparation of numerous derivatives. acs.org While initially a subject of academic interest, the significance of dihydropyridines surged in the 1970s and 1980s with the discovery of the pharmacological properties of compounds like nifedipine, a DHP used to treat hypertension. acs.org This discovery catalyzed an explosion of research into this class of molecules. acs.orgnih.gov In recent years, the classic Hantzsch reaction has been modernized, with research focusing on the use of environmentally friendly solvents, ionic liquids, and various catalysts to improve yields and sustainability. wikipedia.orgtandfonline.comtandfonline.com

Significance of 2,6-Disubstituted Pyridine Derivatives in Chemical Sciences

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of over 7,000 existing drug molecules. nih.govresearchgate.net The substitution pattern on the pyridine ring is critical to its function, and the 2,6-disubstituted arrangement is of particular importance in several areas of chemical science.

The presence of substituents at the 2 and 6 positions, flanking the nitrogen atom, imparts specific steric and electronic properties to the molecule. This structural feature is widely exploited in coordination chemistry. 2,6-Disubstituted pyridines are common precursors for tridentate ligands, which can coordinate with metal ions to form stable complexes. wikipedia.orgresearchgate.net These complexes are instrumental in the field of asymmetric catalysis, where they can facilitate chemical transformations with high enantioselectivity. researchgate.net

Beyond catalysis, these derivatives are crucial in materials science and supramolecular chemistry, where they serve as building blocks for functional materials, molecular sensors, and self-assembling structures. nih.govrsc.org In medicinal chemistry, the 2,6-disubstituted pyridine core has been incorporated into molecules designed for various therapeutic targets. For example, researchers have designed and synthesized novel 2,6-disubstituted pyridine derivatives as potential inhibitors of β-amyloid aggregation, a key event in the pathogenesis of Alzheimer's disease. nih.gov The nitrogen atom in the pyridine ring is often assumed to be protonated within enzyme active sites, playing a key role in stabilizing reaction intermediates and influencing biological activity. nih.gov

Overview of Academic Research Trajectories for Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Academic research concerning this compound places it firmly within the realm of synthetic and physical organic chemistry. It is structurally the fully aromatized analogue of a Hantzsch 1,4-dihydropyridine (B1200194) ester. Consequently, its synthesis is intrinsically linked to the Hantzsch reaction, followed by a subsequent oxidation step. chemicalbook.comnih.gov While much of the published literature details the synthesis of its close analogue, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the underlying chemical principles are directly applicable. nih.govsigmaaldrich.com

The primary research trajectory for this compound and its close relatives is as a versatile intermediate or scaffold for the synthesis of more complex molecules. For example, the related dihydropyridine, dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, serves as a known starting material for the synthesis of other pharmacologically relevant compounds via reactions like partial hydrolysis. google.com This highlights the role of the dimethyl ester functionality in synthetic pathways.

Fundamental studies into the physicochemical properties of such molecules are also a key area of research. Structural characterization using techniques like X-ray crystallography has been performed on analogous compounds, such as Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, to precisely determine their three-dimensional structure, bond angles, and intermolecular interactions. researchgate.net Furthermore, thermochemical studies on related structures like Dimethyl 2,6-pyridinedicarboxylate have been carried out to experimentally measure and theoretically calculate properties such as the standard molar enthalpy of formation. acs.org These fundamental data are essential for understanding the stability and reactivity of the molecule. Although specific research on this compound itself is not as extensively documented as for its diethyl counterpart, its importance is established through its position as a fundamental pyridine derivative, with research focusing on its synthesis, structure, and utility as a chemical building block.

Compound Properties

The following table summarizes the computed physical and chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 632-94-0 |

| Canonical SMILES | COC(=O)C1=C(C)N=C(C)C(=C1)C(=O)OC |

| InChI Key | UTGAVWVWCKHFRU-UHFFFAOYSA-N |

| Data sourced from PubChem CID 854175. nih.gov |

Properties

IUPAC Name |

dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6-8(10(13)15-3)5-9(7(2)12-6)11(14)16-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGAVWVWCKHFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181945 | |

| Record name | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27525-74-2 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27525-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027525742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl 2,6 Dimethylpyridine 3,5 Dicarboxylate and Its Analogues

Classical Hantzsch Pyridine (B92270) Synthesis and its Variants

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone for the creation of pyridine and dihydropyridine (B1217469) scaffolds. organic-chemistry.orgwikipedia.org It is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine derivative. organic-chemistry.orgwikipedia.org

Condensation Reactions Involving β-Ketoesters and Aldehyde Precursors

The synthesis of the core 1,4-dihydropyridine structure, a necessary precursor to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, hinges on the condensation of specific precursors. For the target molecule, the reactants are methyl acetoacetate (B1235776) (a β-ketoester) and formaldehyde (B43269) (the simplest aldehyde, used to yield an unsubstituted 4-position). nih.gov

The mechanism of this condensation is understood to proceed through key intermediates. organic-chemistry.org One pathway involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. rsc.org Concurrently, the second equivalent of the β-ketoester reacts with the nitrogen source to generate a vinylogous amide, or enamine, such as methyl 3-aminobut-2-enoate. nih.govrsc.org The final cyclization occurs via a Michael addition of the enamine to the α,β-unsaturated intermediate, followed by dehydration to form the 1,4-dihydropyridine ring. organic-chemistry.org

One documented method for preparing the intermediate, Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, involves refluxing methyl 3-aminobut-2-enoate with aqueous formaldehyde in ethanol. The product precipitates upon cooling and can be recrystallized from hot ethanol. nih.gov Another approach involves the reaction of an aldehyde, methyl acetoacetate, and ammonium (B1175870) bicarbonate in refluxing water, which offers an environmentally benign alternative to traditional methods that use acetic acid or alcohol as solvents. nih.gov

Table 1: Examples of Classical Synthesis for 1,4-Dihydropyridine Precursors

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Formaldehyde | Methyl 3-aminobut-2-enoate* | (internal) | Ethanol, reflux | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Not specified | nih.gov |

| 4-Hydroxybenzaldehyde | Methyl acetoacetate | NH4HCO3 | Water, reflux | Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | High | nih.gov |

| o-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium acetate (B1210297) | Isopropanol, reflux | Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Not specified | nih.gov |

*Note: Methyl 3-aminobut-2-enoate is the enamine formed from methyl acetoacetate and a nitrogen source.

Role of Nitrogen Sources in Cyclization (e.g., Ammonium Acetate, Ammonia)

The nitrogen atom in the pyridine ring is supplied by a simple nitrogen donor. Historically, ammonia (B1221849), often bubbled as a gas through an alcoholic solution, has been used. orgsyn.org For instance, a procedure for the diethyl analogue involves saturating an alcoholic solution of the precursors with ammonia gas over several hours at low temperature. orgsyn.org

However, ammonium acetate is now more commonly employed as a convenient and stable source of ammonia for the Hantzsch reaction. wikipedia.orghandwiki.org It is a solid that is easier to handle than ammonia gas or aqueous ammonia solutions. rsc.org Experimental procedures frequently cite the one-pot condensation of an aldehyde, a β-dicarbonyl compound like methyl acetoacetate, and ammonium acetate. nih.govrsc.orgresearchgate.net For example, the synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved by reacting paraformaldehyde, methyl acetoacetate, and ammonium acetate at 80°C, yielding the product in 71% after recrystallization. rsc.org

Oxidative Aromatization of Dihydropyridine Intermediates to Pyridine Derivatives

The final step in the Hantzsch pyridine synthesis is the dehydrogenation or oxidation of the 1,4-dihydropyridine intermediate. organic-chemistry.org This aromatization is a crucial transformation, as the driving force is the formation of the stable, aromatic pyridine ring. wikipedia.org A variety of oxidizing agents and methods have been developed for this purpose.

Classical methods often employ strong oxidants such as a mixture of nitric acid and sulfuric acid. orgsyn.org Other common reagents include manganese dioxide and potassium permanganate. wikipedia.orghandwiki.org More recent studies have explored a wide array of oxidants to achieve this transformation under milder conditions. Examples include:

Ferric chloride (FeCl₃) : Used for direct, one-pot aromatization. wikipedia.orghandwiki.orgasianpubs.org

Iodine : Often used in refluxing methanol (B129727). rsc.org

Laccase/ABTS system : A green, enzymatic approach using laccase from Trametes versicolor and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) as a mediator. This method successfully oxidized Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to the target pyridine with a 94% yield. rsc.org

The choice of oxidant can be critical to avoid side reactions and ensure high yields of the final pyridine product.

Table 2: Selected Methods for Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines

| 1,4-Dihydropyridine Substrate | Oxidizing Agent/System | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Nitric Acid / Sulfuric Acid | Water, cautious heating | Not specified | orgsyn.org |

| Various 1,4-DHPs | FeCl₃·6H₂O | Ethanol/Water, 80°C | Good | asianpubs.org |

| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Urea Hydrogen Peroxide / Iodine | Acetonitrile, room temp | Not specified | rsc.org |

| Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Laccase / ABTS | Methanol / Acetate buffer | 94% | rsc.org |

Modernized and Green Chemistry Approaches in Synthesis

While the classical Hantzsch synthesis is robust, it often suffers from drawbacks like harsh reaction conditions, long reaction times, and low yields. wikipedia.orghandwiki.org Consequently, significant research has been directed towards developing more efficient, catalyst-mediated, and environmentally benign protocols. wikipedia.org

Catalyst-Mediated Transformations (e.g., Lewis Acid Catalysis, Organocatalysis)

The use of catalysts can significantly improve the efficiency of the Hantzsch reaction. Both Lewis acids and organocatalysts have been successfully employed.

Lewis acid catalysis has been shown to promote the reaction, often under solvent-free conditions. For example, Zn[(L)proline]₂ has been used as a reusable Lewis acid catalyst for the one-pot synthesis of 1,4-dihydropyridine derivatives from aldehydes, dicarbonyl compounds, and ammonium acetate. researchgate.net Other reported Lewis acid catalysts include Yb(OTf)₃, iron(III) trifluoroacetate, and mesoporous Fe-TUD-1. organic-chemistry.orgdocumentsdelivered.comeurekaselect.com

Organocatalysis represents another modern approach, particularly for the synthesis of chiral dihydropyridines. Chiral phosphoric acids, such as TRIP, and chiral imidazolidinones have been utilized to catalyze enantioselective versions of the Hantzsch reaction, yielding products with high enantiomeric excess. nih.govorganic-chemistry.org These methods are particularly valuable in medicinal chemistry, where the stereochemistry of a molecule is often crucial for its biological activity. nih.gov

Solvent-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, numerous protocols have been developed to minimize or eliminate the use of hazardous organic solvents.

Solvent-free synthesis , or solid-state reaction, has been achieved using various catalysts. One approach employs ceric ammonium nitrate (B79036) (CAN) as a catalyst for the reaction between an aldehyde, a 1,3-dione, and ammonium acetate at room temperature. royalsocietypublishing.org This method is efficient, proceeds within a short time, and provides good to excellent yields. royalsocietypublishing.org Another effective catalyst for solvent-free Hantzsch synthesis is p-toluenesulfonic acid (p-TSA), which is inexpensive and provides excellent yields in very short reaction times (5-20 minutes). researchgate.net

Aqueous media have also been explored as a green alternative to organic solvents. The Hantzsch reaction has been demonstrated to proceed efficiently in water or in aqueous micelles, often with enhanced reaction rates and yields compared to conventional solvents. wikipedia.orghandwiki.org These "on-water" methods simplify workup procedures and significantly reduce the environmental impact of the synthesis. nih.gov

Table 3: Examples of Modern and Green Synthesis of 1,4-Dihydropyridines

| Catalyst/Condition | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Aldehyde, 1,3-dione, Ammonium acetate | Solvent-free, room temperature | Good to excellent | royalsocietypublishing.org |

| p-Toluenesulfonic acid (p-TSA) | Aldehyde, β-dicarbonyl, Ammonium acetate | Solvent-free, short reaction time (5-20 min) | 80-96% | researchgate.net |

| Zn[(L)proline]₂ | Aldehyde, dicarbonyl, Ammonium acetate | Solvent-free, reusable Lewis acid catalyst | Moderate to good | researchgate.net |

| Aqueous micelles (SDS, 0.1M) / p-TSA | Benzaldehyde (B42025), Ethyl acetoacetate, Ammonium acetate | Ultrasonic irradiation, aqueous media | 96% | wikipedia.orghandwiki.org |

| Chiral Phosphoric Acid | Aromatic aldehydes, β-ketoesters, Ammonium acetate | Organocatalytic, enantioselective | Good yields, excellent ee | nih.gov |

Microwave-Assisted and Ultrasonic Synthetic Enhancements

Conventional methods for the synthesis of pyridine derivatives, such as the Hantzsch pyridine synthesis, often require long reaction times and harsh conditions, which can lead to lower yields. wikipedia.org To overcome these limitations, microwave irradiation and ultrasonic-assisted methods have emerged as powerful tools, significantly accelerating chemical transformations and often improving product yields. nih.govsemanticscholar.org

Microwave-assisted synthesis has been shown to be particularly effective. For instance, the Hantzsch dihydropyridine synthesis, the precursor to the final pyridine product, can be efficiently conducted using microwave heating. nih.gov This high-speed, efficient heating method can dramatically reduce reaction times from hours to mere minutes. semanticscholar.orgdavidpublisher.com In one application, the synthesis of 1,4-dihydropyridine nucleoside analogues via a Hantzsch condensation was performed under solvent-free microwave irradiation, resulting in very high yields (86–96%) in a short timeframe. nih.gov A comparison between conventional heating and microwave irradiation for the same reaction demonstrated the clear superiority of the latter, which provided a higher yield in significantly less time. nih.gov

Similarly, ultrasonic irradiation has proven to be a valuable enhancement for synthesizing Hantzsch 1,4-dihydropyridines and related compounds. wikipedia.org The use of ultrasound in aqueous micelles, catalyzed by p-toluenesulfonic acid (PTSA), has been shown to produce yields upwards of 96%. wikipedia.org The acoustic cavitation generated by ultrasound increases the number of active cavitation bubbles, which enhances the reaction rate. researchgate.net Studies on the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, a related heterocyclic structure, demonstrated that ultrasonic power and reaction time can be optimized to achieve high yields in shorter periods compared to conventional thermal methods. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester (such as methyl acetoacetate), and a nitrogen source (like ammonium acetate). wikipedia.org Key parameters for optimization include the choice of catalyst, solvent, and temperature.

Various catalysts have been explored to improve the efficiency of the Hantzsch reaction. Lewis acids like ZnCl₂ have been used effectively. nih.gov Greener and more efficient catalysts are a significant area of research. For example, ceric ammonium nitrate (CAN) has been used as a catalyst under solvent-free conditions at room temperature, providing good to excellent yields in a short period. royalsocietypublishing.org Ionic liquids have also been investigated as environmentally friendly catalysts for room-temperature reactions. wikipedia.org The use of p-toluenesulfonic acid (PTSA) has been shown to be highly effective, especially in combination with ultrasonic irradiation, leading to yields as high as 96%. wikipedia.org

Solvent selection also plays a critical role. While traditional syntheses often use organic solvents like methanol or ethanol, research has moved towards greener alternatives. wikipedia.org The reaction has been demonstrated to proceed effectively in water, which is environmentally benign. wikipedia.org Furthermore, solvent-free conditions, often paired with microwave irradiation or a catalyst like CAN, have proven to be a highly efficient and sustainable approach, simplifying workup procedures and reducing waste. nih.govroyalsocietypublishing.org

The impact of reaction parameters on yield is often studied systematically. For instance, in a microwave-assisted synthesis of a pyridine derivative, different solvents and temperatures were investigated. The use of ethanol-acetic acid (5:1) at 120 °C gave an isolated yield of 86%, which was superior to other conditions tested, such as using toluene-acetic acid. nih.gov

Below is a data table summarizing the optimization of various Hantzsch-type reactions for pyridine and dihydropyridine synthesis.

| Catalyst | Solvent/Conditions | Enhancement Method | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS, 0.1M) | Ultrasonic Irradiation | 96 | wikipedia.org |

| Ceric Ammonium Nitrate (CAN) | Solvent-Free | None (Room Temp) | Good to Excellent | royalsocietypublishing.org |

| Acetic Acid | EtOH–AcOH (5:1) | Microwave (120 °C) | 86 | nih.gov |

| Acetic Acid | PhMe–AcOH (5:1) | Microwave (140 °C) | 74 | nih.gov |

| Ba(NO₃)₂ | Solvent-Free | Microwave | 86-96 | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques and Interpretation

Spectroscopic analysis is fundamental to confirming the identity and purity of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Techniques such as NMR, IR, Raman, and mass spectrometry each offer unique insights into the molecular framework.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of the compound in solution. The symmetry of the molecule significantly simplifies its expected NMR spectra. The ¹H NMR spectrum is anticipated to show three distinct singlet signals: one for the protons of the two equivalent methyl groups at the C2 and C6 positions of the pyridine (B92270) ring, another for the protons of the two equivalent methoxycarbonyl groups at the C3 and C5 positions, and a third for the lone proton at the C4 position. Similarly, the ¹³C NMR spectrum would show distinct signals for the unique carbon atoms in the structure (e.g., C2/C6, C3/C5, C4, methyl carbons, methoxy (B1213986) carbons, and carbonyl carbons).

While NMR spectroscopy is a standard method for the characterization of such compounds, specific, published chemical shift and coupling constant data for this compound were not available in the reviewed scientific literature. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be instrumental in confirming assignments by showing correlations between protons and carbons, but no such studies were found.

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very strong band appears around 1721 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional groups. nih.gov Aliphatic C-H stretching vibrations from the methyl and methoxy groups are observed near 2970 cm⁻¹. nih.gov Additionally, characteristic bands for the pyridine ring, corresponding to C=C and C=N stretching vibrations, are present at approximately 1595 cm⁻¹ and 1547 cm⁻¹. nih.gov

Table 1: Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2970 | Medium | C-H Stretch (aliphatic) |

| 1721 | Strong | C=O Stretch (ester) |

| 1595 | Medium | C=C / C=N Stretch (ring) |

| 1547 | Medium | C=C / C=N Stretch (ring) |

Raman Spectroscopy: Experimental Raman spectra for this specific compound were not found in the surveyed literature. However, Raman spectroscopy would be expected to complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically produce a strong and sharp signal in the Raman spectrum. The C-H and C=O stretching modes would also be Raman active, though their relative intensities may differ significantly from the IR spectrum.

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound, HRMS analysis provides definitive confirmation of its molecular formula, C₁₁H₁₃NO₄.

In electrospray ionization (ESI) mode, the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally determined mass for this ion has been reported as 224.0919, which is in excellent agreement with the theoretically calculated mass of 224.0917. This minute difference falls well within the accepted margin of error for HRMS, unequivocally validating the compound's elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z | Experimental m/z |

| [C₁₁H₁₄NO₄]⁺ | 224.0917 | 224.0919 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Without a solved crystal structure, it is not possible to describe the actual intermolecular interactions and crystal packing motifs for this compound. An analysis of these features, which govern the solid-state properties of the material, is entirely dependent on experimental X-ray diffraction data.

Chiroptical Properties and Enantioselective Synthesis (if applicable to specific derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the broader class of pyridine derivatives can be rendered chiral through appropriate substitution, leading to compounds with potential applications in asymmetric synthesis. researchgate.netnih.gov

General strategies for the enantioselective synthesis of chiral pyridines have been developed, often involving the asymmetric functionalization of a pre-existing pyridine ring or the cyclization of chiral precursors. researchgate.netnih.gov These methods are crucial for accessing optically active pyridine-containing molecules for pharmaceutical and materials science applications. While these synthetic approaches are established for the pyridine class of compounds, specific examples of enantioselective synthesis targeting derivatives of this compound are not described in the current body of scientific literature.

Reaction Chemistry and Chemical Transformations

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate is substituted with two electron-donating methyl groups at the 2- and 6-positions and two electron-withdrawing methoxycarbonyl groups at the 3- and 5-positions. This substitution pattern significantly influences the electron density of the aromatic system and, consequently, its reactivity.

Electrophilic and Nucleophilic Substitution Potentials

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This general characteristic makes pyridines less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. In the case of this compound, the two methoxycarbonyl groups further decrease the electron density of the ring, thus deactivating it towards electrophiles. Conversely, these electron-withdrawing groups, particularly when located at positions ortho or para to a potential leaving group, would be expected to activate the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.orgyoutube.comlibretexts.org

The two methyl groups at the 2- and 6-positions are electron-donating and would typically activate an aromatic ring towards electrophilic attack. However, in this molecule, their activating effect is likely outweighed by the strong deactivating effect of the two ester groups and the inherent electron-deficient nature of the pyridine ring. Therefore, electrophilic substitution would require harsh reaction conditions.

Nucleophilic aromatic substitution, while more favorable, would be directed by the positions of the electron-withdrawing ester groups. A nucleophilic attack would preferentially occur at the carbon atoms bearing a suitable leaving group, with the negative charge of the intermediate being stabilized by the adjacent ester functions.

Redox Chemistry and Aromatization Pathways

The synthesis of this compound and its derivatives is often achieved through the Hantzsch dihydropyridine (B1217469) synthesis, followed by an oxidation step. This oxidation, or aromatization, is a key redox reaction for this class of compounds. The precursor, a 1,4-dihydropyridine (B1200194), is oxidized to the corresponding pyridine. This process involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of the stable aromatic system.

A variety of oxidizing agents can be employed to effect this transformation. For instance, the diethyl ester analogue, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is formed during the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO₂. sigmaaldrich.comchemicalbook.com Another example is the oxidation of a corresponding 1,4-dihydropyridine using a solution of FeCl₃·6H₂O in water under reflux. nih.gov

The general aromatization reaction can be summarized as follows:

Transformations of the Ester Functional Groups

The two methyl ester groups at the 3- and 5-positions of the pyridine ring are susceptible to a range of chemical transformations typical of carboxylic acid esters.

Hydrolysis and Transesterification Reactions

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Due to the presence of two identical ester groups, selective mono-hydrolysis to yield the monoester-monoacid can be challenging and often requires carefully controlled reaction conditions. For instance, the partial hydrolysis of the related compound, dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using an aqueous solution of an alkali hydroxide (B78521) in an inert organic solvent. google.com Efficient selective monohydrolysis of symmetric diesters has also been reported using a THF-water medium with diluted aqueous NaOH at low temperatures. organic-chemistry.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. This reaction is typically catalyzed by an acid or a base. For pyridine dicarboxylic acid esters, enzymatic catalysis has also been explored to avoid the potential complexation of the pyridine nitrogen with metal catalysts at high temperatures.

A representative hydrolysis reaction is shown below:

| Reactant | Reagents and Conditions | Product |

| This compound | H₂O, H⁺ or OH⁻ | 2,6-Dimethylpyridine-3,5-dicarboxylic acid |

Reduction to Alcohol Derivatives

The ester functionalities can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters. However, for the closely related compound, dimethyl pyridine-2,6-dicarboxylate, reduction to the corresponding diol, pyridine-2,6-diyldimethanol, has been successfully achieved using the milder reducing agent sodium borohydride (B1222165) in methanol (B129727). The reaction proceeds by adding sodium borohydride portion-wise to a solution of the diester in methanol at 0 °C, followed by stirring at 20 °C. This method provides the diol in high yield.

The reduction can be depicted as follows:

| Reactant | Reagents and Conditions | Product | Yield |

| Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride, Methanol, 0-20 °C, 16 h | Pyridine-2,6-diyldimethanol | 96% |

Data for the analogous dimethyl pyridine-2,6-dicarboxylate.

Aminolysis and Amide Formation

The ester groups can undergo aminolysis, which is the reaction with an amine to form an amide. This reaction typically requires heating or catalysis. The direct conversion of esters to amides can be challenging due to the lower reactivity of esters compared to other carboxylic acid derivatives like acyl chlorides. However, methods for the direct aminolysis of esters have been developed.

Alternatively, the diester can be first hydrolyzed to the dicarboxylic acid, which can then be converted to the corresponding diamide. This two-step process involves activating the carboxylic acid groups, for example, by converting them to acyl chlorides, followed by reaction with an amine.

The direct aminolysis reaction is as follows:

| Reactant | Reagents and Conditions | Product |

| This compound | Amine (R-NH₂), Heat/Catalyst | N,N'-Dialkyl-2,6-dimethylpyridine-3,5-dicarboxamide |

Chemical Modifications of Methyl Groups at Positions 2 and 6

The methyl groups at the C2 and C6 positions of the pyridine ring are analogous to those in 2,6-lutidine and exhibit similar reactivity. Their benzylic-like character makes them susceptible to oxidation and halogenation, providing pathways to key synthetic precursors like dicarboxylic acids, diformylpyridines, and bis(halomethyl)pyridines.

One of the most significant transformations is the oxidation of the methyl groups to carboxylic acids. This conversion is typically achieved using strong oxidizing agents. For instance, the parent compound, 2,6-lutidine, can be oxidized to 2,6-pyridinedicarboxylic acid with an impressive 69% yield using oxygen in the presence of potassium tert-butoxide (tert-BuOK) and a phase-transfer catalyst. tandfonline.comchemicalbook.com Another established method involves a two-stage process using hexavalent chromium salts in an acidic environment, which proceeds through an intermediate molar addition compound. google.com Oxidation of 2,6-lutidine with air can also yield 2,6-diformylpyridine. wikipedia.org These methods highlight potential pathways for converting this compound into pyridine-2,3,5,6-tetracarboxylic acid derivatives.

Further functionalization can be achieved via halogenation. While direct halogenation on the target molecule is not widely documented, a related and crucial transformation involves the conversion of the corresponding diol. Pyridine-2,6-dimethanol, which can be synthesized from a pyridine dicarboxylate precursor, can be treated with hydrobromic acid (HBr) to produce 2,6-bis(bromomethyl)pyridine. rsc.org This di-halogenated intermediate is highly valuable for subsequent nucleophilic substitution reactions to build more complex ligand structures.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Lutidine | O₂, tert-BuOK, 18-crown-6 (B118740) (Phase-Transfer Catalyst) | 2,6-Pyridinedicarboxylic acid | 69% | tandfonline.comchemicalbook.com |

| 2,6-Dimethyl-pyridine | Hexavalent chromium salts in acid, followed by hydrolysis | 2,6-Pyridinedicarboxylic acid | High Purity | google.com |

| 2,6-Lutidine | Air | 2,6-Diformylpyridine | N/A | wikipedia.org |

| Pyridine-2,6-dimethanol | 48% HBr, 125 °C | 2,6-Bis(bromomethyl)pyridine | N/A | rsc.org |

Derivatization Strategies for Advanced Ligand and Intermediate Synthesis

This compound is a versatile platform for creating sophisticated molecules, particularly ligands for coordination chemistry. The ester functionalities at the C3 and C5 positions are the primary handles for derivatization, which can be achieved through hydrolysis, reduction, and conversion to other functional groups like amides.

A foundational derivatization strategy is the hydrolysis of the methyl ester groups to form the corresponding 2,6-dimethylpyridine-3,5-dicarboxylic acid. This diacid can then be activated, for example, by conversion to the diacid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov This highly reactive intermediate, pyridine-2,6-dicarbonyl dichloride, is a cornerstone for synthesizing a variety of derivatives. It readily reacts with amines to form amides and with alcohols to form new esters. researchgate.netmdpi.com This approach has been used to synthesize N,N'-bis-amides and even complex peptide derivatives. researchgate.net

Furthermore, these dicarboxylate derivatives are excellent precursors for O,N,O-pincer ligands. By reacting pyridine-2,6-dicarbonyl dichloride with substituted phenols, such as 2-iodophenol, novel ester-based ligands can be prepared. These ligands have been shown to form binuclear copper(II) complexes. mdpi.com

Another key strategy involves the reduction of the ester groups. The diester can be reduced to the corresponding diol, pyridine-2,6-dimethanol. This transformation opens up a different set of functionalization possibilities, as the hydroxyl groups can be converted into leaving groups (e.g., bromides, as mentioned previously) for substitution reactions or used in ether synthesis. rsc.org

A patent for the synthesis of Nicardipine, a calcium channel blocker, describes a process involving the selective partial hydrolysis of a related 1,4-dihydropyridine diester to its mono-acid form. google.com This mono-acid is then coupled with an appropriate amino alcohol, demonstrating a sophisticated strategy for creating asymmetric derivatives from a symmetric starting material. google.com

| Starting Material | Transformation | Reagents | Product Type | Example Application |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Acid Chloride Formation | SOCl₂ or Oxalyl Chloride | Diacid Chloride | Intermediate for amides/esters researchgate.netnih.gov |

| Pyridine-2,6-dicarbonyl dichloride | Amidation | Primary/Secondary Amines, Et₃N | Bis-amides | Ligand Synthesis researchgate.net |

| Pyridine-2,6-dicarbonyl dichloride | Esterification | Alcohols (e.g., 2-iodophenol) | Diesters | Pincer Ligands for metal complexes mdpi.com |

| Diethyl pyridine-2,6-dicarboxylate | Reduction | Not specified | Pyridine-2,6-dimethanol | Precursor to bis(halomethyl)pyridines rsc.org |

| Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Partial Hydrolysis | Alkali Hydroxide (aq.) | Mono-carboxylic acid | Intermediate for Nicardipine synthesis google.com |

Mechanistic Investigations of Key Transformations

The most significant transformation involving this compound is its synthesis via the oxidation of its 1,4-dihydropyridine (1,4-DHP) precursor, which is typically formed through the Hantzsch pyridine synthesis. organic-chemistry.orgscispace.com The mechanism of this oxidation has been a subject of considerable research due to its biological relevance, as it mimics the in-vivo metabolic pathway of DHP drugs. scispace.comresearchgate.net

The Hantzsch synthesis itself proceeds through a series of condensation reactions. The generally accepted mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product from an aldehyde and a β-ketoester, and an enamine from a second equivalent of the β-ketoester and ammonia (B1221849). organic-chemistry.orgscispace.com These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. organic-chemistry.org In some cases, such as with o-methoxybenzaldehyde, unusual cyclization pathways can occur, leading to substituted pyran products instead of the expected 1,4-DHP, a process postulated to involve an intramolecular Michael addition. nih.gov

An alternative mechanism has been identified, particularly in reactions involving superoxide (B77818). Voltammetric studies on the oxidation of various Hantzsch 1,4-DHPs by electrogenerated superoxide suggest that the reaction is initiated by a proton transfer from the N1-position of the 1,4-DHP ring to the superoxide. researchgate.net This deprotonation forms a dihydropyridine anion, which is more readily oxidized than the parent neutral compound. researchgate.net The reaction then proceeds through subsequent homogeneous oxidation steps to yield the final aromatized pyridine product. researchgate.net This multi-step process involving an initial acid-base reaction presents a different mechanistic picture compared to the direct hydride transfer model.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of pyridine (B92270) derivatives due to its balance of computational cost and accuracy. DFT studies on molecules structurally related to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, such as various pyridine dicarboxylic acids, have been used to determine optimized geometrical structures and electronic reactivity parameters. For the title compound, DFT calculations would typically be employed to predict key bond lengths, bond angles, and dihedral angles, providing a detailed picture of its ground-state geometry.

Such calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other parameters derived from DFT calculations include ionization potential, electron affinity, electronegativity, global hardness, and softness, which collectively help in predicting the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

Note: The values in this table are illustrative and represent typical expected values for a molecule of this class based on DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate predictions of electronic properties. These methods are particularly useful for benchmarking the results obtained from DFT. For this compound, ab initio calculations could be used to obtain a more precise description of the electron correlation effects, which can be important for accurately predicting properties like the dipole moment and polarizability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations are commonly used to predict both NMR chemical shifts and vibrational frequencies. For this compound, theoretical calculations of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts would be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in the assignment of experimental absorption bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C=O groups in the ester functionalities and the C-N bonds within the pyridine ring can be predicted.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹H NMR (methyl protons on ring) | δ 2.5 ppm | δ 2.5-2.7 ppm |

| ¹H NMR (methyl protons of ester) | δ 3.8 ppm | δ 3.7-3.9 ppm |

| ¹³C NMR (C=O of ester) | δ 165 ppm | δ 164-168 ppm |

| IR Freq. (C=O stretch) | 1720 cm⁻¹ | 1715-1730 cm⁻¹ |

| IR Freq. (C-N stretch) | 1350 cm⁻¹ | 1340-1360 cm⁻¹ |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of this compound.

These simulations can reveal the preferred orientations of the ester groups relative to the pyridine ring and the flexibility of the molecule. Understanding the accessible conformations is crucial, as the biological activity and physical properties of a molecule can be highly dependent on its shape.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reacting system.

For a given reaction involving this compound, computational methods can be used to identify the structures of the transition states connecting reactants and products. A transition state is a high-energy, unstable configuration that molecules must pass through during a chemical transformation.

By calculating the energy of the reactants, transition state, and products, the activation energy (or reaction barrier) can be determined. This information is vital for understanding the kinetics of a reaction and predicting its feasibility under different conditions. For example, in the synthesis of this compound, computational studies could model the final aromatization step from a dihydropyridine (B1217469) precursor, identifying the transition state and calculating the energy barrier for this oxidation reaction. A study on the related 3,5-diacetyl-2,6-dimethylpyridine has shown that protonation of the pyridine nitrogen atom can significantly influence the charge distribution and acidity of the methyl groups, thereby affecting the reaction pathway.

Energetic Profiles of Synthetic and Degradation Pathways

The synthesis of this compound typically proceeds through the Hantzsch synthesis of a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, followed by an oxidation step. Computational studies, primarily using Density Functional Theory (DFT), have provided insights into the energetic landscape of these transformations.

The subsequent and crucial step is the aromatization of the 1,4-dihydropyridine ring to form the final pyridine derivative. This oxidation is the driving force of the reaction's completion. Quantum chemical studies have modeled this oxidation process as a stepwise removal of two electrons and two protons. The energetic profile of this oxidation is significantly influenced by the substituents on the dihydropyridine ring and the oxidizing agent used.

Computational models indicate that the oxidation can proceed via different mechanisms, including a single-step hydride transfer or a multi-step process involving electron and proton transfers. The choice of mechanism is influenced by the reaction conditions and the structure of the 1,4-DHP. DFT calculations have been instrumental in determining the ionization potentials and bond dissociation energies, which are key parameters in understanding the energetics of the oxidation process.

The degradation of pyridine dicarboxylic acid derivatives can occur under certain conditions, such as decarboxylation at high temperatures or in the presence of specific catalysts. For instance, the decarboxylation of pyridine-2,6-dicarboxylic acid N-oxide has been observed in hydrothermal reactions, a process that can be catalyzed by metal ions. While specific energetic data for the degradation of this compound is not extensively documented, theoretical studies on related pyridine dicarboxylic acids can provide estimations of the energy barriers for such processes.

Table 1: Calculated Energetic Parameters for the Oxidation of a Model 1,4-Dihydropyridine

| Parameter | Value (kJ/mol) | Computational Method |

| First Ionization Potential (I1) | Variable | DFT, MP2, Hartree-Fock |

| Second Ionization Potential (I2) | Variable | DFT, MP2, Hartree-Fock |

| Hydride Transfer Free Energy | 87.47 | DFT |

Note: The values presented are for a generic 1,4-dihydropyridine and can vary based on the specific substituents and computational model used.

Molecular Recognition Studies (e.g., Ligand-Protein Docking for mechanistic understanding of interactions with biomolecules, strictly non-clinical)

Molecular recognition studies, particularly ligand-protein docking simulations, have been utilized to understand the potential interactions of pyridine dicarboxylate derivatives with biomolecules at a mechanistic level. These computational methods provide insights into the non-covalent interactions that govern the binding of these small molecules to the active or allosteric sites of proteins, which is fundamental to understanding their biochemical function.

Docking studies on various pyridine dicarboxylic acid derivatives have revealed common interaction patterns with protein targets. The pyridine nitrogen atom and the carboxylate groups are key pharmacophoric features that frequently participate in hydrogen bonding with amino acid residues in protein binding pockets. For example, the carboxylate groups can form strong hydrogen bonds with positively charged residues like arginine and lysine, or with the backbone amide protons of the protein.

Furthermore, the pyridine ring itself can engage in π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. These stacking interactions contribute significantly to the binding affinity and specificity of the ligand. In some cases, the methyl groups on the pyridine ring can form hydrophobic interactions with nonpolar pockets within the protein, further stabilizing the ligand-protein complex.

For instance, in a study of 5-substituted pyridine-2,4-dicarboxylate derivatives as inhibitors of human Jumonji-C domain-containing protein 5, crystallographic analysis confirmed that the pyridine C5 substituent binds within the substrate-binding pocket, and the C2 and C4 carboxylate groups interact with the protein in a manner similar to the native substrate. This highlights the importance of the pyridine dicarboxylate scaffold in orienting the substituents for optimal interaction with the protein target.

It is important to emphasize that these molecular recognition studies are theoretical and are aimed at a fundamental, non-clinical understanding of molecular interactions. The insights gained from these computational models can guide the design of molecules with specific interaction profiles for use in biochemical research.

Table 2: Common Intermolecular Interactions of Pyridine Dicarboxylate Derivatives in Protein Binding Sites

| Type of Interaction | Interacting Groups on Ligand | Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylate groups, Pyridine nitrogen | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine, Backbone amides |

| π-π Stacking | Pyridine ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Methyl groups | Alanine, Valine, Leucine, Isoleucine, Methionine, Proline |

| Cation-π Interactions | Pyridine ring | Lysine, Arginine |

Advanced Materials Science Applications and Catalysis

Role as Monomers or Building Blocks in Polymer and Supramolecular Chemistry

The unique molecular architecture of dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate allows it to serve as a fundamental unit in the construction of complex macromolecular and supramolecular structures. Its utility spans from incorporation into polymeric chains to directing the self-assembly of intricate networks.

While not a traditional monomer in the context of classical polymerization, the carboxylate derivative of this compound, 2,6-dimethylpyridinium-3,5-dicarboxylate, plays a crucial role as a building block in the formation of coordination polymers. In these structures, the deprotonated carboxylate groups and the pyridine (B92270) nitrogen act as coordination sites for metal ions. For instance, the 2,6-dimethylpyridinium-3,5-dicarboxylate anion can bridge two copper (II) atoms, leading to the formation of a two-dimensional coordination polymer. researchgate.netnih.gov This network is constructed with the Cu atom in a distorted square-planar environment, coordinated by four carboxylate oxygen atoms from four different ligands. researchgate.netnih.gov

The true strength of this compound derivatives lies in their ability to drive supramolecular assembly. The coordination polymers formed can further organize into higher-order structures through non-covalent interactions. A prime example is the formation of a three-dimensional supramolecular network from the aforementioned two-dimensional copper(II) coordination polymer. researchgate.netnih.gov This self-assembly is directed by N—H⋯O hydrogen bonds that form between the pyridinium (B92312) NH group and the carboxyl COO groups of adjacent layers. researchgate.netnih.gov The packing in the crystal structure of related compounds, such as diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is also stabilized by weak C—H⋯O and C—H⋯π interactions, which result in the formation of a three-dimensional network. nih.gov

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The versatility of pyridine-dicarboxylate based ligands, including derivatives of this compound, makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their crystalline nature and porous structures.

Pyridine-dicarboxylate ligands are widely used in the systematic synthesis of MOFs. nih.gov The rigid structure of the pyridine ring and the coordinating ability of the carboxylate groups allow for the rational design of frameworks with specific topologies. For example, pyridine-3,5-dicarboxylic acid has been used to prepare a series of 2D and 3D coordination polymers with various metal ions like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺. rsc.orgresearchgate.net The final structure can be influenced by the presence of template molecules during synthesis. rsc.orgresearchgate.net The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid is a key step in preparing the ligand for MOF synthesis. nih.gov The coordination can involve both the carboxylate groups and the nitrogen atom of the pyridine ring. nih.gov

A key feature of MOFs is their tunable porosity, which can be controlled by the judicious selection of the molecular building blocks, including the organic linker. nih.govacs.org By using systematically elongated or functionalized pyridine-carboxylate ligands, the pore size and surface area of the resulting MOFs can be precisely controlled. nih.gov This tunability is crucial for applications in gas storage and separation. For instance, MOFs have been extensively studied as materials for hydrogen and carbon dioxide storage, where the framework's connectivity and pore size can be optimized to enhance sorption capacity. nih.gov The generation of hierarchical micro- and mesoporous structures within MOFs can further facilitate mass transfer, which is advantageous for various applications. acs.org

Utilization in Catalysis and Organocatalysis

Coordination polymers and MOFs constructed from pyridine-dicarboxylic acid linkers have shown significant potential in the field of catalysis. nih.gov The metallic nodes within the framework can act as catalytic centers, while the organic linkers can be functionalized to introduce specific catalytic activities.

Coordination polymers synthesized from 4,4′-(pyridine-3,5-diyl)dibenzoic acid, a related and more complex pyridine-dicarboxylic acid, have been screened for their catalytic potential in the Knoevenagel condensation of benzaldehyde (B42025) with propanedinitrile. nih.gov The catalytic performance was found to be dependent on the structure of the coordination polymer, with a 3D MOF exhibiting the best activity and recyclability, leading to high product yields. nih.gov This highlights the potential of designing functional MOFs with tailored catalytic properties by selecting appropriate pyridine-dicarboxylate linkers and metal centers.

As Ligands for Transition Metal Catalysis

This compound serves as a compelling ligand for transition metal catalysis due to its tunable electronic properties and steric profile. The pyridine nitrogen, with its available lone pair of electrons, acts as a Lewis base, coordinating to a variety of transition metal ions. wikipedia.org The ester functionalities at the 3 and 5 positions can influence the electronic environment of the metal center, thereby modulating its catalytic activity.

The broader class of pyridine derivatives has been extensively utilized in catalysis. For instance, palladium(II) complexes featuring pyridine-based ligands have demonstrated efficacy as catalysts in carbonylation and reduction reactions. The coordination properties of these ligands can be finely tuned by the introduction of various substituents on the pyridine ring, which in turn affects the performance of the catalyst.

Investigation of Catalytic Activity of Derivatives

The investigation into the catalytic activity of derivatives of this compound is an active area of research. By modifying the ester groups or introducing other functional moieties onto the pyridine backbone, new ligands with tailored catalytic properties can be synthesized. For example, the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid would create a ligand with different coordination modes and solubility, potentially leading to novel catalytic applications in aqueous media.

A notable area where pyridine dicarboxylate ligands have shown significant promise is in the construction of Metal-Organic Frameworks (MOFs). Pyridine-3,5-dicarboxylate, a closely related analogue, has been used to create copper and cobalt MOFs. rsc.org In these structures, the carboxylate groups and the pyridine nitrogen coordinate with the metal centers to form extended, porous networks. rsc.org While the primary application explored for these specific MOFs was in energy storage, such materials are also widely investigated as heterogeneous catalysts due to their high surface area and well-defined active sites. rsc.org

The catalytic potential of transition metal complexes bearing redox-active pyridine-containing ligands has also been demonstrated in processes like proton reduction. rsc.org This suggests that derivatives of this compound, if designed to incorporate redox-active features, could be employed in a range of important chemical transformations. The synergy between a redox-active ligand and a redox-active metal center can lead to catalysts with enhanced activity and lower overpotentials for challenging reactions. rsc.org

Optoelectronic Properties and Applications in Organic Electronics

The photophysical properties of transition metal complexes are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. The luminescence of these complexes often arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. nih.govnih.gov The nature of the ligands plays a critical role in determining the energy and efficiency of these emissive processes. rsc.orgresearchgate.net

The design of luminescent transition metal complexes often involves the use of ligands that can effectively absorb energy and transfer it to the metal center or participate in the emissive excited state. The electronic properties of the pyridine ring in this compound, influenced by the electron-withdrawing ester groups, could be harnessed to tune the photophysical properties of its metal complexes. Theoretical studies on related pyridine-containing oligomers have also highlighted their potential in optoelectronic applications, suggesting that systematic modification of the molecular structure can lead to materials with desired properties.

The following table provides a summary of relevant research findings on analogous pyridine dicarboxylate systems, illustrating the potential for optoelectronic applications.

| Compound/System | Metal Center | Observed Properties | Potential Application |

| Pyridine-2,6-dicarboxylic acid derivatives | Terbium(III) | Strong green fluorescence | Organic light-emitting devices |

| Pyridine-2,6-dicarboxamide complexes | Platinum(II) | Luminescent metallogels | Luminescent materials |

| First-row transition metal complexes with polypyridine ligands | Cr, Mn, Fe, Co, Ni, Cu | Tunable photoluminescence | Luminophores and photosensitizers |

| Cyclometalated complexes with pyridine-based ligands | Iridium(III) | Strong phosphorescence | Organic light-emitting diodes (OLEDs) |

This data underscores the vast potential of designing and synthesizing novel derivatives of this compound to create a new generation of materials for advanced optoelectronic applications.

Future Directions and Emerging Research Avenues for Dimethyl 2,6 Dimethylpyridine 3,5 Dicarboxylate

Development of Novel and Efficient Synthetic Methodologies

The classical Hantzsch synthesis, while foundational for producing pyridine (B92270) derivatives, is often associated with drawbacks such as harsh reaction conditions, extended reaction times, and modest yields. wikipedia.org Consequently, a significant research thrust is the development of more efficient, milder, and versatile synthetic protocols.

Future efforts will likely concentrate on overcoming the limitations of traditional methods by exploring innovative catalytic systems and reaction conditions. Modifications to the Hantzsch synthesis are actively being investigated, including the use of various catalysts to improve efficiency and yield. researchgate.netresearchgate.net One promising approach involves the use of p-toluenesulfonic acid (PTSA) under solvent-free conditions, which has been shown to be an environmentally benign process offering excellent yields (80–96%) and significantly reduced reaction times (5-20 minutes). researchgate.net Another advanced method employs ultrasonic irradiation in aqueous micelles, a green chemistry approach that dramatically accelerates the reaction. organic-chemistry.org

Furthermore, the development of one-pot synthesis protocols is a key area of interest. researchgate.net These methods, which combine multiple reaction steps into a single procedure, enhance efficiency by reducing the need for intermediate purification steps. Synergistic catalysis, combining different catalytic modes, is also emerging as a powerful tool. For instance, a redox-neutral, [3+3]-type condensation reaction synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt allows for the modular synthesis of various substituted pyridines under mild conditions. nih.gov The optimization of photocatalytic methods, using catalysts like [Ru(bpy)3]2+ under visible light, also presents a novel route to pyridine derivatives. researchgate.net

| Method | Catalyst / Promoter | Conditions | Yield | Reaction Time | Reference |

| Solvent-Free Synthesis | p-Toluenesulfonic acid (PTSA) | Solvent-free, heat | 80-96% | 5-20 min | researchgate.net |

| Ultrasonic Irradiation | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Excellent | ~1 hr | organic-chemistry.org |

| One-Pot Condensation | NH4I | DMSO as solvent and C4 source | Moderate to excellent | Not specified | researchgate.net |

| Synergistic Catalysis | Copper(I) salt and Amine | Mild conditions | Not specified | Not specified | nih.gov |

| Photocatalysis | [Ru(bpy)3]2+ | Visible light, O2 atmosphere | Satisfactory | Not specified | researchgate.net |

This table provides a comparative overview of emerging efficient synthetic methodologies for pyridine derivatives, highlighting the advancements over classical approaches.

Exploration of Bio-Inspired Chemistry and Advanced Chemosensors (Non-Clinical Detection)

The rigid, electron-deficient pyridine core of Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, equipped with functionalizable ester groups, makes it an excellent scaffold for designing advanced sensor materials. Future research will increasingly explore its potential in bio-inspired chemistry and the development of chemosensors for non-clinical environmental and industrial monitoring.

Pyridine derivatives are known to be effective ligands for metal ions due to the coordinating ability of the ring nitrogen and appended functional groups. mdpi.com This property is being harnessed to create highly selective and sensitive fluorescent and colorimetric sensors. By modifying the dicarboxylate core into dicarboxamides or other derivatives, researchers have successfully developed probes for various metal ions. For example, pyridine-2,6-dicarboxamide-based sensors have demonstrated high sensitivity and selectivity for the detection of Fe³⁺, Hg²⁺, Pb²⁺, and Cu²⁺ ions in aqueous solutions. researchgate.net These sensors often operate via a fluorescence quenching mechanism upon binding to the target ion.

The design principles from these related compounds can be directly applied to the this compound framework. Future work will involve:

Synthesis of Novel Derivatives: Hydrolyzing the methyl esters to dicarboxylic acid or converting them to various amides and other functional groups to create specific binding pockets for target analytes.

Enhanced Photophysical Properties: Incorporating fluorophores into the pyridine structure to develop "turn-on" or ratiometric fluorescent sensors, which offer higher sensitivity and reliability. Water-soluble derivatives are of particular interest for applications in environmental monitoring. researchgate.net

Bio-inspired Recognition: Mimicking biological recognition elements to design sensors with high specificity. This involves creating molecularly imprinted polymers or functionalizing the pyridine scaffold with biomimetic ligands. amanote.com

| Sensor Scaffold | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Reference |

| Pyridine-2,6-dicarboxamide (TPDC) | Fe³⁺ | Fluorescence Quenching | 0.49 µM | |

| Pyridine-2,6-dicarboxamide (TPDC) | Hg²⁺ | Fluorescence Quenching | 0.0066 µM | |

| Fluorene-bearing Pyridine-2,6-dicarboxamide | Pb²⁺ | Fluorescence Quenching | 2.31 µM | researchgate.net |

| Fluorene-bearing Pyridine-2,6-dicarboxamide | Cu²⁺ | Colorimetric & Fluorescence | 1.49 µM | researchgate.net |

| Pyridine Derivative Array | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence Grating | Not specified | mdpi.com |

This table summarizes the performance of recently developed chemosensors based on the pyridine-dicarboxamide scaffold, illustrating the potential for developing similar sensors from this compound.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and their application to the synthesis and design of pyridine derivatives is a burgeoning field. zju.edu.cnijsetpub.com These computational tools can dramatically accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the properties of novel materials derived from this compound.

Future research in this area will focus on several key aspects:

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and more efficient synthetic pathways to the target molecule and its derivatives. arxiv.org By training on vast reaction databases, deep learning models can identify non-intuitive disconnections and suggest alternative starting materials, moving beyond the traditional Hantzsch synthesis. researchgate.netchemrxiv.orgacs.org

Optimization of Reaction Conditions: Machine learning algorithms can be integrated with automated synthesis platforms to rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry). technologynetworks.com This feedback loop, where the AI learns from experimental results to suggest the next set of experiments, can significantly reduce the time and resources required to maximize product yield and purity. preprints.org

Materials Design and Property Prediction: AI models, particularly graph neural networks, can predict the physicochemical, optical, and electronic properties of hypothetical derivatives of this compound. This enables in silico screening of vast virtual libraries of compounds for specific applications, such as identifying candidates for advanced chemosensors, organic electronics, or polymers, before committing to their synthesis.

The integration of AI will allow researchers to navigate the vast chemical space of possible pyridine derivatives with unprecedented efficiency, directing laboratory efforts toward the most promising candidates for synthesis and testing.

Sustainable Chemistry Initiatives for Production and Application

In line with the global push for environmental stewardship, future research on this compound will be heavily influenced by the principles of green chemistry. nih.gov The goal is to develop sustainable and eco-friendly methods for its entire lifecycle, from synthesis to application and degradation.

Key sustainable initiatives include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly sustainable alternative to traditional chemical synthesis. rsc.org Research is exploring biocatalytic routes to produce pyridine precursors from renewable feedstocks, operating under mild, aqueous conditions and minimizing waste. rsc.orgethz.ch

Renewable Feedstocks: A major long-term goal is to move away from petrochemical-based starting materials. Researchers are investigating pathways to synthesize pyridine derivatives from biomass. acsgcipr.org This could involve the conversion of lignocellulose or other biorenewable materials into the necessary chemical building blocks.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce the carbon footprint of the production process compared to conventional heating methods. researchgate.net

By embracing these green chemistry principles, the future production of this compound can become more economically viable and environmentally responsible, ensuring its continued relevance in a sustainable future.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate with high purity?

- Methodological Answer : The Hantzsch synthesis is widely employed, involving condensation of alkyl acetoacetate derivatives (e.g., methyl acetoacetate) with aldehydes and ammonium acetate. Optimize reaction conditions by controlling stoichiometry (1:1:1 molar ratio of aldehyde, diketone, and ammonia source) and using polar aprotic solvents (e.g., ethanol or methanol) under reflux (70–80°C). Purification via recrystallization from ethanol/water mixtures improves yield (≥85%) and purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methyl ester groups (δ 3.6–3.8 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm, multiplet), and dihydropyridine NH (δ 4.5–5.0 ppm, broad).

- ¹³C NMR : Peaks for ester carbonyls (δ 165–170 ppm) and pyridine carbons (δ 140–150 ppm).